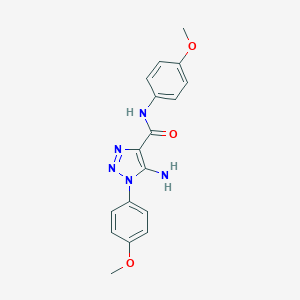

5-amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Descripción general

Descripción

5-amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its amino group, two methoxyphenyl groups, and a carboxamide group attached to the triazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For this compound, a suitable azide and alkyne precursor would be chosen to introduce the desired substituents on the triazole ring.

Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions or via reduction of a nitro group if initially present.

Attachment of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions or via coupling reactions such as Suzuki or Heck coupling.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine under amide bond-forming conditions, such as using carbodiimides or other coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the methoxy groups.

Major Products

Oxidation: Nitroso or nitro derivatives of the original compound.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features:

- Amino group at the 5-position.

- Two methoxy-substituted phenyl groups .

- Carboxamide functional group at the 4-position of the triazole ring.

This unique structure contributes to its diverse biological activities.

Anticancer Activity

Research has highlighted the potential of 5-amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide as an anticancer agent. Studies have demonstrated its efficacy against various cancer cell lines. For instance:

- In vitro studies have shown significant growth inhibition in human cancer cell lines such as HCT-116 and MCF-7. The compound's mechanism involves inducing apoptosis in cancer cells, which is critical for its therapeutic potential .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. It exhibits activity against a range of bacterial strains:

- Antibacterial assays indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's interaction with bacterial enzymes has been characterized through molecular docking studies, revealing strong binding affinities that support its use as an antibiotic candidate .

Case Study 1: Anticancer Efficacy

A detailed study investigated the effects of this compound on HCT-116 cells. The results showed:

- IC50 values indicating effective cytotoxicity at low concentrations.

- Morphological changes consistent with apoptosis were observed under microscopy.

Case Study 2: Antimicrobial Activity

Another study focused on evaluating the antibacterial effects against E. coli and Staphylococcus aureus. Key findings included:

- A clear dose-dependent response in bacterial inhibition.

- Molecular docking results supporting the hypothesis that the compound interacts with specific bacterial targets effectively.

Mecanismo De Acción

The mechanism of action of 5-amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The triazole ring can act as a bioisostere for amides or other functional groups, potentially leading to interactions with proteins or nucleic acids.

Molecular Targets and Pathways

Potential molecular targets could include enzymes involved in metabolic pathways, receptors on cell surfaces, or nucleic acids. The compound’s interactions with these targets could lead to modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparación Con Compuestos Similares

Similar Compounds

1,2,3-Triazole Derivatives: Other compounds with the 1,2,3-triazole ring, such as 1,2,3-triazole-4-carboxylic acid or 1,2,3-triazole-4-carboxylate esters.

Amino-Substituted Triazoles: Compounds like 5-amino-1,2,3-triazole or 5-amino-1,2,3-triazole-4-carboxylic acid.

Methoxyphenyl Derivatives: Compounds such as 4-methoxyphenyl-1,2,3-triazole or bis(4-methoxyphenyl) derivatives.

Uniqueness

5-amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups. The presence of both methoxyphenyl groups and the carboxamide group on the triazole ring provides a distinct set of chemical properties and potential biological activities. This combination is not commonly found in other triazole derivatives, making it a compound of interest for further research and development.

Actividad Biológica

5-amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 951894-36-3) is a compound belonging to the class of 1,2,3-triazoles. This compound has gained attention due to its diverse biological activities, including anti-parasitic, anti-inflammatory, and potential anti-cancer properties. This article summarizes the biological activities associated with this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 339.3 g/mol. Its structure includes a triazole ring that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 339.3 g/mol |

| CAS Number | 951894-36-3 |

1. Anti-Parasitic Activity

One of the most significant findings regarding the biological activity of this compound is its potential as an anti-parasitic agent against Trypanosoma cruzi, the causative agent of Chagas disease. A study reported that derivatives containing the triazole core exhibited submicromolar activity (pEC50 > 6), demonstrating significant suppression of parasite burden in infected mouse models. The optimization of these compounds improved their potency and metabolic stability, making them promising candidates for further development in treating Chagas disease .

2. Neuroprotective Effects

Research has indicated that derivatives of this compound can exhibit neuroprotective effects. Specifically, studies have shown that certain triazole derivatives can cross the blood-brain barrier and demonstrate anti-inflammatory properties by inhibiting pathways such as NF-κB signaling. This inhibition leads to reduced production of reactive oxygen species (ROS) and decreased aggregation of amyloid-beta (Aβ), which are critical factors in neurodegenerative diseases like Alzheimer's .

3. Anti-Cancer Properties

Emerging data suggest that this compound may possess anti-cancer properties. Some synthesized derivatives have shown promising antiproliferative activity against various human cancer cell lines. The mechanism behind this activity often involves the modulation of cellular pathways that control proliferation and apoptosis .

Case Study: Chagas Disease Treatment

In a phenotypic screening study against intracellular Trypanosoma cruzi, several triazole derivatives were identified as hits. One representative compound demonstrated significant efficacy in reducing parasitic load in vivo while maintaining a favorable safety profile in vitro .

Research on Neuroprotective Mechanisms

A study evaluating the neuroprotective effects highlighted that certain triazole derivatives could inhibit Aβ aggregation and reduce neuroinflammation in neuronal cell lines. The compounds were tested at various concentrations with IC50 values indicating effective neuroprotection without cytotoxicity .

Propiedades

IUPAC Name |

5-amino-N,1-bis(4-methoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-24-13-7-3-11(4-8-13)19-17(23)15-16(18)22(21-20-15)12-5-9-14(25-2)10-6-12/h3-10H,18H2,1-2H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLHIJGEIISQFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601171692 | |

| Record name | 5-Amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601171692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951894-36-3 | |

| Record name | 5-Amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951894-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601171692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.